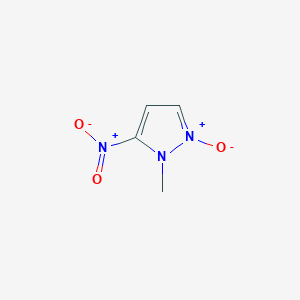
Hydantoin, 1-nitro-
Overview
Description
Hydantoin, also known as imidazolidine-2,4-dione, is a prominent five-membered heterocyclic compound . It is a colorless solid that arises from the reaction of glycolic acid and urea . It is an oxidized derivative of imidazolidine . In a more general sense, hydantoins can refer to a group or a class of compounds with the same ring structure as the parent compound .
Synthesis Analysis
Hydantoin was first isolated in 1861 by Adolf von Baeyer in the course of his study of uric acid . He obtained it by hydrogenation of allantoin, hence the name . Friedrich Urech synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate in what is now known as the Urech hydantoin synthesis .Molecular Structure Analysis
Hydantoin has the molecular formula C3H4N2O2 . It is a heterocyclic organic compound with the formula CH2C(O)NHC(O)NH . It is an oxidized derivative of imidazolidine .Chemical Reactions Analysis
Hydantoin and its analogues such as thiohydantoin and iminohydantoin have received substantial attention from both a chemical and a biological point of view . Several compounds of this class have shown useful pharmacological activities .Physical And Chemical Properties Analysis
Hydantoin is a colorless solid . It has a molar mass of 100.077 g/mol . It has a melting point of 220 °C . It is soluble in water at 39.7 g/l at 100 °C .Mechanism of Action
Hydantoins are thought to exert their therapeutic effect by depressing abnormal neuronal discharges in the central nervous system (CNS) . They control the seizures associated with epilepsy . Hydantoins inactivate the sodium channel and prevent the return of the channel to an active state . As a result, they inhibit the development of seizure activity and reduce the spread of seizures .
Safety and Hazards
Future Directions
Hydantoin and its derivatives have versatile applications in various fields of science . Its sulfur analogue thiohydantoin (2TH) is a fascinating and potential compound of the hydantoin family with five possible diverse reactive points . It has been explored extensively owing to its simple synthesis, resulting in desirable reactivity patterns and attractive properties via appropriate peripheral functionalization . The commercialization of hydantoin-based drugs, their technology in the market, and the capital of income generated are explored . TH derivatives display a plethora of properties and a wide range of applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labeling markers in living cells and tissues .
properties
IUPAC Name |
1-nitroimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O4/c7-2-1-5(6(9)10)3(8)4-2/h1H2,(H,4,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLADTIPBYWSGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306551 | |
| Record name | 1-Nitro-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2825-15-2 | |
| Record name | 1-Nitro-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)
![Pyrrolo[1,2-c]pyrimidine](/img/structure/B3350400.png)


![Imidazo[1,2-B][1,2,4]triazine](/img/structure/B3350415.png)


![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)

![1,7-Diazabicyclo[2.2.1]heptane](/img/structure/B3350449.png)
![1-Azabicyclo[3.2.1]octane](/img/structure/B3350450.png)

![1-Azabicyclo[3.3.1]nonane](/img/structure/B3350462.png)
